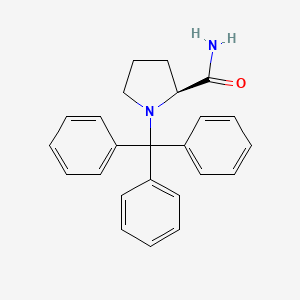
1-Trityl-D-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trityl-D-prolinamide is a compound that belongs to the class of trityl-protected amino acid derivatives. The trityl group, also known as triphenylmethyl, is commonly used in organic synthesis as a protecting group for amines and alcohols. The compound is of particular interest due to its stability and utility in various chemical reactions and applications.
Preparation Methods
1-Trityl-D-prolinamide can be synthesized through several methods. One common approach involves the amidation of D-proline with trityl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of biocatalysts to achieve racemization-free amidation, as described in recent studies .
Chemical Reactions Analysis
1-Trityl-D-prolinamide undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and reducing agents such as lithium aluminum hydride for reduction reactions. Major products formed from these reactions include trityl cations and the corresponding deprotected amines.
Scientific Research Applications
1-Trityl-D-prolinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Trityl-D-prolinamide involves the trityl group acting as a protecting group, which can be selectively removed under specific conditions. The trityl group stabilizes the compound and prevents unwanted side reactions during synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Trityl-D-prolinamide can be compared with other trityl-protected amino acids and derivatives:
1-Trityl-L-prolinamide: Similar in structure but differs in the stereochemistry of the proline moiety.
1-Trityl-glycinamide: Another trityl-protected amino acid derivative with different reactivity and applications.
1-Trityl-serinamide: Used in peptide synthesis with unique properties compared to this compound
The uniqueness of this compound lies in its stability and the specific applications it offers in various fields of research and industry.
Properties
CAS No. |
82935-40-8 |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2S)-1-tritylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O/c25-23(27)22-17-10-18-26(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H2,25,27)/t22-/m0/s1 |
InChI Key |
PMAAPZGIBQTZJI-QFIPXVFZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















